molecular formula C13H8Cl3NO2 B2409032 1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone CAS No. 303995-88-2

1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone

Cat. No.: B2409032
CAS No.: 303995-88-2
M. Wt: 316.56
InChI Key: SMIRZCVDEZXUJV-UHFFFAOYSA-N
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Description

1-(4-Benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone is a pyrrole-derived compound featuring a benzoyl group at the 4-position of the pyrrole ring and a trichloroethanone moiety at the 2-position.

Properties

IUPAC Name

1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO2/c14-13(15,16)12(19)10-6-9(7-17-10)11(18)8-4-2-1-3-5-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIRZCVDEZXUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone typically involves the reaction of 4-benzoyl-1H-pyrrole with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

While specific industrial production methods for 1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloroethanone moiety to less chlorinated or dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:
1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions including:

  • Oxidation : Conversion to carboxylic acids or oxidized derivatives.
  • Reduction : Formation of less chlorinated products.
  • Substitution : Nucleophilic substitution reactions where the trichloro group can be replaced by other nucleophiles .

Biology

Biological Activity and Enzyme Interaction:
The compound has been investigated for its potential biological activities. Its benzoyl group can engage in π-π interactions with aromatic residues in proteins, while the trichloroethanone moiety can form covalent bonds with nucleophilic sites in enzymes. This interaction may lead to enzyme inhibition or modulation of biological pathways .

Case Study:
A study demonstrated that derivatives of this compound exhibited antioxidant properties and showed promise as enzyme inhibitors in biochemical assays, suggesting its utility in drug development .

Industry

Intermediate in Agrochemical Production:
In industrial applications, this compound may be used as an intermediate in the synthesis of specialty chemicals and agrochemicals. Its ability to undergo various transformations makes it valuable in developing new agricultural products .

Mechanism of Action

The mechanism of action of 1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone involves its interaction with specific molecular targets. The benzoyl group can participate in π-π interactions with aromatic residues in proteins, while the trichloroethanone moiety can form covalent bonds with nucleophilic sites in enzymes or other biomolecules. These interactions can lead to the inhibition of enzyme activity or modulation of biological pathways, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Pyrrole 4-Position

1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone ()
  • Structure : Replaces the benzoyl group with a bromine atom.
  • Molecular Weight: Lower molecular weight due to the absence of the benzoyl group. Reactivity: Bromine may facilitate nucleophilic substitution reactions, whereas the benzoyl group stabilizes the ring via conjugation.
1-[4-(2-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone ()
  • Structure : Substitutes benzoyl with 2-bromobenzoyl.
  • Key Differences :
    • Steric and Electronic Effects : The ortho-bromine on the benzoyl ring introduces steric hindrance and alters electron distribution.
    • Molecular Weight : Higher (395.5 g/mol) due to the brominated benzoyl group .
1-[4-(2-Bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone ()
  • Structure : Features a bromoacetyl group instead of benzoyl and a methylated pyrrole nitrogen.
  • Key Differences :
    • Reactivity : Bromoacetyl is more reactive than benzoyl, enabling alkylation or cross-coupling reactions.
    • Stability : Methylation at the pyrrole nitrogen enhances metabolic stability .

Modifications at the Pyrrole Nitrogen

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone ()
  • Structure : Methyl group at the pyrrole nitrogen and bromine at the 4-position.
  • Molecular Weight: 305.38 g/mol, lower than the benzoyl derivative .

Functional Group Comparisons

Compound Substituent (4-position) Pyrrole N-Modification Molecular Weight (g/mol) Key Properties
Target Compound Benzoyl None ~353.6* Aromatic conjugation, electron-deficient
1-(4-Bromo-1H-pyrrol-2-yl)-TCK** Bromine None ~283.3 Electrophilic reactivity
1-[4-(2-Bromobenzoyl)-1H-pyrrol-2-yl]-TCK 2-Bromobenzoyl None 395.5 Steric hindrance, enhanced π-stacking
1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-TCK Bromine Methyl 305.4 Increased lipophilicity

Estimated based on molecular formula C₁₃H₈Cl₃NO₂. *TCK = 2,2,2-Trichloro-1-ethanone.

Biological Activity

The compound 1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone (CAS: 303995-88-2) is a member of the pyrrole family, characterized by its unique structure that includes a benzoyl group and multiple chlorine atoms. This compound has garnered attention for its potential biological activities, including anti-cancer properties and effects on various biochemical pathways.

Basic Information:

PropertyValue
Molecular FormulaC₁₃H₈Cl₃NO₂
Molar Mass316.57 g/mol
Density1.496 g/cm³ (predicted)
Melting Point210-212 °C
Boiling Point465.0 °C (predicted)
pKa12.73 (predicted)

These properties indicate that the compound is relatively stable at room temperature but may require careful handling due to its chlorinated nature.

Anticancer Properties

Recent studies have indicated that 1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM, suggesting potent activity against these cancer types .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes: The compound has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, thereby affecting cell proliferation .
  • Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cancer cells, leading to increased apoptosis rates .
  • Modulation of Signaling Pathways: The compound may interfere with various signaling pathways involved in cell survival and proliferation, including the MAPK/ERK pathway.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays .

Table: Antimicrobial Efficacy

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This suggests potential applications in treating infections caused by resistant bacterial strains.

Q & A

Q. NMR spectroscopy :

  • ¹H NMR : Look for characteristic pyrrole proton signals (δ 6.5–7.2 ppm) and absence of free -NH protons (indicative of substitution).
  • ¹³C NMR : Confirm the carbonyl (C=O) signals at ~190–200 ppm and trichloromethyl carbon at ~95 ppm .

X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in substituent positioning. High-resolution data (≤1.0 Å) is critical due to heavy chlorine atoms causing electron density challenges .

Q. What safety protocols are essential when handling this compound?

  • Hazard identification : The trichloromethyl group may release toxic HCl fumes under heat or moisture.
  • Mitigation :
  • Use fume hoods and personal protective equipment (PPE: gloves, goggles).
  • Store in anhydrous conditions (desiccator with silica gel).
  • Emergency measures: Neutralize spills with sodium bicarbonate and consult a physician if exposed .

Advanced Research Questions

Q. How can crystallographic twinning or disorder in the crystal lattice be resolved for this compound?

  • Challenge : Heavy chlorine atoms increase the risk of twinning and anisotropic displacement parameters.
  • Solution :

Data collection : Use high-intensity X-rays (synchrotron sources) to improve resolution.

Refinement : Employ SHELXL’s TWIN/BASF commands for twinned data. For disorder, split models and apply restraints to Cl atoms .

Validation : Cross-check with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C–H···O) are consistent with packing .

Q. What strategies optimize regioselectivity during benzoylation of the pyrrole ring?

  • Mechanistic insight : The 2-position of pyrrole is more reactive in electrophilic substitution, but steric hindrance from the trichloroethanone group may alter selectivity.
  • Experimental design :

Lewis acid screening : Compare AlCl₃, FeCl₃, and BF₃·Et₂O to modulate electrophilicity.

Solvent effects : Polar aprotic solvents (e.g., DMF) favor para-substitution, while non-polar solvents (e.g., toluene) may shift to meta positions .

  • Monitoring : Use TLC or in-situ IR to track reaction progress and intermediates.

Q. How do electronic effects of the trichloromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Electronic profile : The -CCl₃ group is strongly electron-withdrawing, deactivating the pyrrole ring toward nucleophilic attack but enhancing stability in radical reactions.
  • Case study :
  • Suzuki-Miyaura coupling : Low yields due to poor oxidative addition; instead, use Pd(OAc)₂ with SPhos ligand and elevated temperatures (80–100°C) .
  • Photocatalytic applications : The compound’s stability under UV light makes it a candidate for photoinduced electron-transfer reactions .

Q. What are the limitations of DFT calculations in predicting the spectroscopic properties of this compound?

  • Computational approach : B3LYP/6-311+G(d,p) basis sets are standard for geometry optimization.
  • Pitfalls :
  • Chlorine atoms’ relativistic effects are often underestimated, leading to deviations in NMR chemical shifts.
  • Solvent effects (e.g., DMSO) must be explicitly modeled using PCM or SMD methods .
    • Validation : Compare calculated IR carbonyl stretches (~1700 cm⁻¹) with experimental data to assess accuracy .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to address variability across studies?

  • Root cause : Polymorphism or residual solvents (e.g., ethanol) trapped during crystallization.
  • Resolution :

DSC analysis : Perform differential scanning calorimetry to identify polymorphic transitions.

Recrystallization : Use multiple solvents (e.g., methanol, acetonitrile) to isolate pure crystalline forms .

Q. Conflicting bioactivity Why does this compound show antimicrobial activity in some studies but not others?

  • Variables :
  • Assay conditions : Variations in microbial strains, inoculum size, or agar composition.
  • Compound purity : Impurities (e.g., unreacted starting materials) may yield false positives.
    • Best practices :
  • Standardize testing using CLSI guidelines.
  • Validate purity via HPLC (≥95%) before screening .

Methodological Tables

Table 1 : Key Synthetic Parameters for 1-(4-Benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone

StepReagents/ConditionsYield (%)Purity (HPLC)
1Benzoyl chloride, AlCl₃, DCM, 0°C65–7088%
2Trichloroacetyl chloride, N₂, 4°C50–5592%

Table 2 : Crystallographic Data Refinement Parameters (Hypothetical)

ParameterValue
Space groupP2₁/c
a, b, c (Å)6.07, 18.69, 14.97
β (°)91.56
R-factor0.042
Refinement softwareSHELXL-2018/3

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